ETHYL 3-[(4-CHLOROPHENYL)METHYL]-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
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Overview
Description
ETHYL 3-[(4-CHLOROPHENYL)METHYL]-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE: is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, a cyclopropyl group, and a chlorophenylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-[(4-CHLOROPHENYL)METHYL]-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the cyclopropyl and chlorophenylmethyl groups. Common reagents used in these reactions include ethyl chloroformate, cyclopropylamine, and 4-chlorobenzyl chloride. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: ETHYL 3-[(4-CHLOROPHENYL)METHYL]-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, ETHYL 3-[(4-CHLOROPHENYL)METHYL]-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific biological targets, making it a candidate for drug development .
Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It has been evaluated for its activity against various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of ETHYL 3-[(4-CHLOROPHENYL)METHYL]-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades .
Comparison with Similar Compounds
- ETHYL 4-CHLORO-6-METHYL-2-(METHYLTHIO)PYRIMIDINE-5-CARBOXYLATE
- ETHYL 6-AMINO-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYLTHIOPYRIMIDINE-5-CARBOXYLATE
- ETHYL 3-(4-CHLOROPHENYL)-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
Uniqueness: ETHYL 3-[(4-CHLOROPHENYL)METHYL]-7-CYCLOPROPYL-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropyl group and the pyrido[2,3-d]pyrimidine core distinguishes it from other similar compounds, providing it with distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 3-[(4-chlorophenyl)methyl]-7-cyclopropyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c1-3-29-20(27)15-10-16(13-6-7-13)23-18-17(15)19(26)25(21(28)24(18)2)11-12-4-8-14(22)9-5-12/h4-5,8-10,13H,3,6-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBADFQIGOQPRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=C1C(=O)N(C(=O)N2C)CC3=CC=C(C=C3)Cl)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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